molecular formula C16H13N3O2 B12689754 Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- CAS No. 149365-41-3

Acetamide, N-(4-(1-phthalazinyloxy)phenyl)-

Cat. No.: B12689754
CAS No.: 149365-41-3
M. Wt: 279.29 g/mol
InChI Key: ZGHNTWRMHCDYBV-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- is a chemical compound known for its unique structure and potential applications in various fieldsThe specific structure of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- includes a phthalazine moiety, which adds to its distinct chemical properties .

Preparation Methods

The synthesis of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- typically involves multiple steps, starting with the preparation of the phthalazine derivative. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- can be compared with other phenylacetamide derivatives, such as:

The uniqueness of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- lies in its phthalazine moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

149365-41-3

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(4-phthalazin-1-yloxyphenyl)acetamide

InChI

InChI=1S/C16H13N3O2/c1-11(20)18-13-6-8-14(9-7-13)21-16-15-5-3-2-4-12(15)10-17-19-16/h2-10H,1H3,(H,18,20)

InChI Key

ZGHNTWRMHCDYBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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